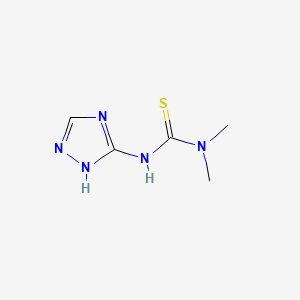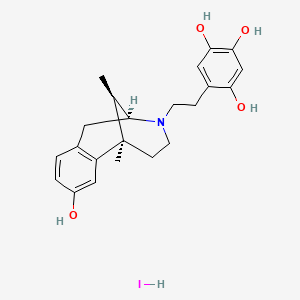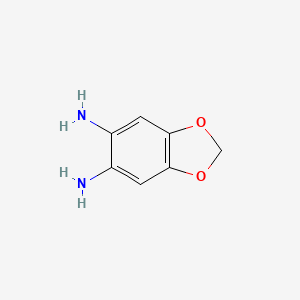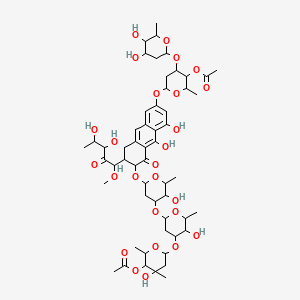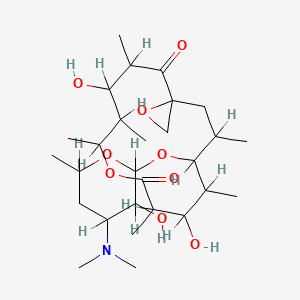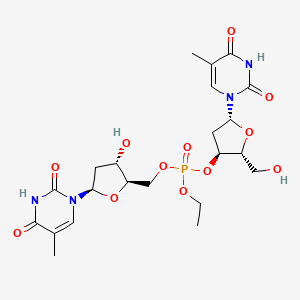
9-Ethyl-6-mercaptopurine
Übersicht
Beschreibung
9-Ethyl-6-mercaptopurine is a derivative of Mercaptopurine, an antineoplastic agent used to treat acute lymphocytic leukemia . It is an analogue of the purine bases adenine and hypoxanthine . It interferes with nucleic acid synthesis by inhibiting purine metabolism .
Synthesis Analysis
Mercaptopurine (6-MP) is transformed by sensitive cancer cells toward the ribonucleotide 6-mercaptopurin-9-yl (MPRP), which emerges from the interaction of the drug with 5-phosphoribosyl transferase . For the conventional purine anticancer drug, 6-mercaptopurine central pathways of deactivation include methylation of SH group by thiopurine-S-methyltransferase (TPMT) and oxidation by the enzyme xanthine oxidase (XO) .Molecular Structure Analysis
The molecular structure of 9-Ethyl-6-mercaptopurine has been studied using combined density functional theory . The structure was optimized at B3LYP/6-31G* level . The molecular formula is C7H8N4S .Chemical Reactions Analysis
The free-base structure of 6-MP is transformed by sensitive cancer cells toward the ribonucleotide 6-mercaptopurin-9-yl (MPRP), which emerges from the interaction of the drug with 5-phosphoribosyl transferase .Physical And Chemical Properties Analysis
By modifying physical or chemical properties of thiopurines, higher dissolution rates might be achieved, which might improve the bioavailability of thiopurines .Wissenschaftliche Forschungsanwendungen
Nanoparticle Enhancement of Antileukemic Activity
Gold nanoparticles have been shown to enhance the anti-leukemia action of 6-mercaptopurine derivatives. Utilizing gold nanoparticles as carriers, researchers observed a substantial enhancement in the antiproliferative effect against leukemia cells. This approach promises reduced side effects due to lower drug concentrations and improved renal clearance (Podsiadlo et al., 2008).
Anticancer Derivative Synthesis
Synthesis of new derivatives of 6-mercaptopurine has been a focus in enhancing its anticancer activity. These synthesized compounds have shown preliminary anticancer effects, particularly in leukemia therapy, and are part of ongoing research to improve therapeutic efficacy (AL-Duhaidahawi, 2018).
Voltammetric Sensor Development
The development of sensors for detecting 6-mercaptopurine and related compounds has significant implications in monitoring and managing anticancer drug therapy. A novel voltammetric sensor using Pt/MWCNTs has been developed for the simultaneous determination of 6-mercaptopurine, enhancing the precision and efficiency of drug monitoring (Karimi-Maleh et al., 2016).
Activation of Orphan Nuclear Hormone Receptor
Research has identified 6-mercaptopurine as an activator of the orphan nuclear hormone receptor Nurr1. This discovery offers insights into the antiproliferative effects of 6-mercaptopurine and opens new avenues for leukemia treatment, highlighting the role of Nurr1 as a potential molecular target (Ordentlich et al., 2003).
Nanoparticle-Based Drug Delivery
The use of chitosan nanoparticles for delivering 6-mercaptopurine has been explored to overcome its poor bioavailability and short plasma half-life. These nanoparticles have shown enhanced anti-cancer activities and improved pharmacokinetics, suggesting a significant role in increasing drug efficacy (Kumar et al., 2015).
Wirkmechanismus
Mercaptopurine competes with hypoxanthine and guanine for the enzyme hypoxanthine-guanine phosphoribosyltransferase (HGPRTase) and is itself converted to thioinosinic acid (TIMP) . TIMP inhibits several reactions that involve inosinic acid (IMP), such as the conversion of IMP to xanthylic acid (XMP) and the conversion of IMP to adenylic acid (AMP) via adenylosuccinate (SAMP) .
Safety and Hazards
Zukünftige Richtungen
There are ongoing studies to improve the effectiveness of 6-MP and reduce unnecessary toxicities. Allopurinol, a drug used to manage hyperuricemia, can alter 6-MP metabolism to maximize 6-TGN production while reducing the hepatotoxic metabolite, 6-MMPN . This could potentially increase the effectiveness of 6-MP treatment and reduce the risk of disease relapse .
Eigenschaften
IUPAC Name |
9-ethyl-3H-purine-6-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8N4S/c1-2-11-4-10-5-6(11)8-3-9-7(5)12/h3-4H,2H2,1H3,(H,8,9,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
APDNCRBSYUOIKC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC2=C1NC=NC2=S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8N4S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20202625 | |
| Record name | 9-Ethyl-6-mercaptopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
5427-20-3 | |
| Record name | 9-Ethyl-6-mercaptopurine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005427203 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 9-Ethyl-6-MP | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=14575 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 9-Ethyl-6-mercaptopurine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20202625 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 9-ETHYL-6-MERCAPTOPURINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V24R30Q68Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[(Benzylamino)-phenylmethyl]phosphonic acid](/img/structure/B1229812.png)


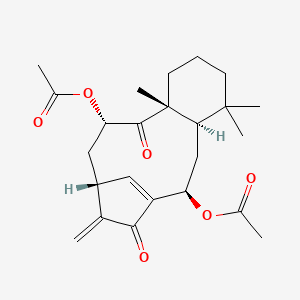
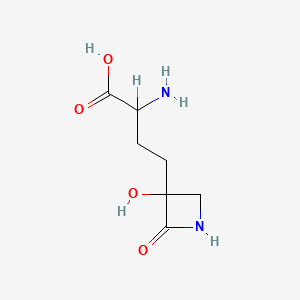

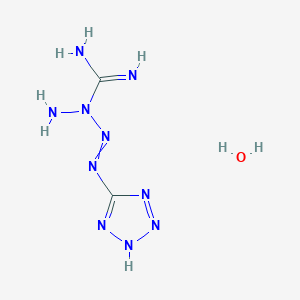
![trans-3,4-Dichloro-N-methyl-N-[2-(1-pyrrolidinyl)cyclohexyl]-benzeneacetamide](/img/structure/B1229822.png)
